molecular formula C8H10BrCl2N B15310045 [(2-Bromo-5-chlorophenyl)methyl](methyl)aminehydrochloride

[(2-Bromo-5-chlorophenyl)methyl](methyl)aminehydrochloride

Cat. No.: B15310045
M. Wt: 270.98 g/mol
InChI Key: MGMOPBAHJQCTMB-UHFFFAOYSA-N
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Description

(2-Bromo-5-chlorophenyl)methylaminehydrochloride is a chemical compound with the molecular formula C8H9BrClN·HCl. It is commonly used in research and development, particularly in the fields of chemistry and pharmaceuticals. The compound is known for its unique structure, which includes both bromine and chlorine atoms attached to a phenyl ring, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-chlorophenyl)methylaminehydrochloride typically involves the reaction of 2-bromo-5-chlorobenzyl chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-chlorophenyl)methylaminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of iodinated or fluorinated derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

(2-Bromo-5-chlorophenyl)methylaminehydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-5-chlorophenyl)methylaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chlorobenzonitrile
  • 2-Bromo-5-chlorobenzoic acid
  • 2-Bromo-5-chlorobenzyl alcohol

Uniqueness

(2-Bromo-5-chlorophenyl)methylaminehydrochloride is unique due to its dual halogenation (bromine and chlorine) on the phenyl ring, which provides distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in research and industry .

Properties

Molecular Formula

C8H10BrCl2N

Molecular Weight

270.98 g/mol

IUPAC Name

1-(2-bromo-5-chlorophenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H9BrClN.ClH/c1-11-5-6-4-7(10)2-3-8(6)9;/h2-4,11H,5H2,1H3;1H

InChI Key

MGMOPBAHJQCTMB-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC(=C1)Cl)Br.Cl

Origin of Product

United States

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